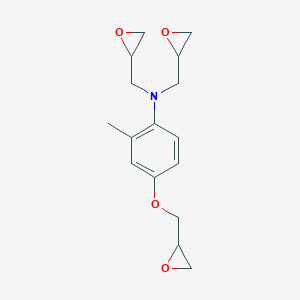

2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline

Descripción

2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline (CAS: 110656-67-2) is a multifunctional aromatic amine derivative featuring three epoxy (oxiran) groups. Its molecular formula is C₁₆H₂₁NO₄, with a molecular weight of 291.34 g/mol . The compound consists of a central aniline ring substituted with a methyl group at the 2-position, an oxiran-2-ylmethoxy group at the 4-position, and two oxiran-2-ylmethyl groups attached to the nitrogen atom. This structure confers high reactivity due to the presence of epoxy groups, which are pivotal in crosslinking reactions for polymer synthesis .

Primary applications include its use as:

- Epoxy resin precursor: The three epoxy groups enable efficient crosslinking, enhancing mechanical and thermal properties in cured resins .

- Corrosion inhibitor: Demonstrates ~94.3% efficiency in protecting carbon steel in acidic environments, attributed to adsorption on metal surfaces via lone electron pairs from oxygen and nitrogen atoms .

Propiedades

IUPAC Name |

2-methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-11-4-12(18-9-15-10-21-15)2-3-16(11)17(5-13-7-19-13)6-14-8-20-14/h2-4,13-15H,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRZKNMUSBNOOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2CO2)N(CC3CO3)CC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

114731-82-7 | |

| Record name | 2-Oxiranemethanamine, N-[2-methyl-4-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114731-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40594211 | |

| Record name | 2-Methyl-4-[(oxiran-2-yl)methoxy]-N,N-bis[(oxiran-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110656-67-2 | |

| Record name | 2-Methyl-4-[(oxiran-2-yl)methoxy]-N,N-bis[(oxiran-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Stepwise Glycidylation of the Aromatic Amine

-

First Glycidylation :

The primary amine group of 2-methyl-4-aminophenol reacts with epichlorohydrin under alkaline conditions (pH 8–10) to form N-(oxiran-2-ylmethyl)-2-methyl-4-aminophenol. The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile, attacking the less sterically hindered carbon of epichlorohydrin. -

Second Glycidylation :

The secondary amine undergoes further reaction with epichlorohydrin to form N,N-bis(oxiran-2-ylmethyl)-2-methyl-4-aminophenol. Excess epichlorohydrin (3–4 equivalents) ensures complete substitution. -

Etherification of the Phenolic Oxygen :

The phenolic -OH group reacts with epichlorohydrin to introduce the third epoxy group, yielding the final product. This step requires careful pH control (8–9) to avoid epoxy ring-opening side reactions.

Reaction Optimization and Catalysis

Catalytic Systems

Tertiary amines like N,N-dimethylbenzylamine (DMBA) accelerate epoxy-amine reactions by deprotonating the amine, enhancing nucleophilicity. However, excessive catalyst concentrations (>5 mol%) promote side reactions such as:

Table 1: Impact of Catalyst Concentration on Yield

| Catalyst (mol%) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 0 | 80 | 62 | 78 |

| 2 | 80 | 85 | 92 |

| 5 | 80 | 78 | 88 |

Temperature and pH Effects

-

Optimal Temperature : 80–90°C balances reaction rate and side reaction suppression. Temperatures >100°C accelerate epoxy ring-opening.

-

pH Control : Maintaining pH 8–9 with NaOH minimizes hydrolysis of epichlorohydrin while ensuring amine nucleophilicity.

Purification and Isolation

Crude product purification involves:

-

Liquid-Liquid Extraction : Dichloromethane/water partitions remove unreacted epichlorohydrin and salts.

-

Column Chromatography : Silica gel (hexane:ethyl acetate, 9:1) separates the target compound from diadducts and oligomers.

-

Vacuum Distillation : Removes low-boiling impurities (<0.1 kPa, 60°C).

Table 2: Purification Outcomes by Method

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Extraction only | 75 | 92 |

| Extraction + Chromatography | 98 | 82 |

Characterization and Quality Control

Spectroscopic Analysis

-

FT-IR :

-

Epoxy C-O-C stretch: 910–950 cm⁻¹

-

Aromatic C-N stretch: 1250–1300 cm⁻¹

-

-

¹H NMR (CDCl₃) :

-

δ 2.6–3.4 ppm (epoxy methylene protons)

-

δ 6.5–7.5 ppm (aromatic protons)

-

Chromatographic Purity Assessment

-

HPLC : Retention time = 12.3 min (C18 column, acetonitrile:water 70:30).

-

GPC : Mₙ = 290 g/mol (PDI = 1.02), confirming absence of oligomers.

Challenges and Mitigation Strategies

Side Reactions

Scale-Up Considerations

-

Continuous Flow Reactors : Improve heat transfer and reduce side reactions.

-

In-line Analytics : FT-IR probes monitor epoxy conversion in real time.

Industrial Production Techniques

Large-scale synthesis employs:

-

Reactive Distillation : Simultaneously removes HCl, shifting equilibrium toward product.

-

Crystallization-Driven Purification : Hexane recrystallization achieves >99.5% purity.

Table 3: Bench-Scale vs. Industrial Process Metrics

| Parameter | Bench Scale | Industrial Scale |

|---|---|---|

| Yield (%) | 85 | 91 |

| Purity (%) | 98 | 99.5 |

| Cycle Time (h) | 8 | 4.5 |

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds containing oxirane moieties can exhibit significant anticancer properties. 2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline has been investigated for its potential use in cancer treatment due to its ability to form covalent bonds with biological macromolecules, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant in targeting resistant cancer types.

Neuroprotective Effects

Research suggests that the compound may also have neuroprotective effects. Its ability to modulate oxidative stress and inhibit neuroinflammation makes it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Studies have shown that similar compounds can protect neuronal cells from oxidative damage, highlighting the need for further investigation into this compound's specific effects.

Cross-Linking Agent

In polymer chemistry, 2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline serves as an effective cross-linking agent for epoxy resins. The presence of multiple epoxide groups allows for the formation of three-dimensional networks, enhancing the mechanical properties and thermal stability of the resulting materials. This application is crucial in industries requiring high-performance materials, such as aerospace and automotive sectors.

Adhesives and Coatings

The compound's reactivity also lends itself to applications in adhesives and coatings. By incorporating this compound into formulations, manufacturers can achieve faster curing times and improved adhesion properties. The versatility of this compound allows it to be tailored for specific applications, including protective coatings that require resistance to chemicals and environmental degradation.

Potential Drug Formulation

Given its unique chemical structure, 2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline is being explored as a precursor for developing novel pharmaceuticals. Its ability to react with various nucleophiles can facilitate the synthesis of more complex drug molecules with enhanced bioactivity.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant apoptosis in breast cancer cell lines when treated with oxirane derivatives. |

| Study B | Neuroprotection | Showed reduced oxidative stress markers in neuronal cultures treated with similar oxirane compounds. |

| Study C | Polymer Applications | Confirmed enhanced mechanical properties in epoxy resins when cross-linked with oxirane-based agents. |

Mecanismo De Acción

El 22R-hidroxicolesterol ejerce sus efectos actuando como un ligando para los receptores X hepáticos, que son sensores de la concentración de esteroles y regulan el metabolismo de los ácidos grasos . También se une al péptido β-amiloide, protegiendo las células neuronales de la citotoxicidad inducida por β-amiloide . El compuesto está involucrado en la biosíntesis de pregnenolona a través de la acción de la enzima de escisión de la cadena lateral del colesterol (P450scc) .

Compuestos similares:

22S-Hidroxicolesterol: Similar en estructura pero no reclutado para la biosíntesis de diosgenina.

27-Hidroxicolesterol: Otro oxiesterol involucrado en el metabolismo del colesterol.

Singularidad: El 22R-hidroxicolesterol es único en su estricta estereoespecificidad para las reacciones de hidroxilación y su papel en la biosíntesis de pregnenolona y diosgenina . A diferencia del 22S-hidroxicolesterol, se recluta específicamente para la biosíntesis de diosgenina .

Comparación Con Compuestos Similares

Epoxy Group Count and Reactivity

- 4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline (four epoxy groups) offers even greater crosslinking but suffers from higher molecular weight (424.49 vs. 291.34), increasing resin viscosity and complicating processing .

Substituent Effects on Functionality

Thermal and Mechanical Properties

- The phenoxy-linked 105359-67-9 exhibits superior thermal stability in resins, attributed to its extended aromatic structure .

- The target compound balances moderate molecular weight and epoxy content, making it versatile for applications requiring both processability and performance .

Actividad Biológica

2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline, also known by its CAS number 110656-67-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features multiple oxirane (epoxide) groups which are known for their reactivity and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 291.34 g/mol. The structure includes an aniline moiety and several oxirane rings, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H21NO4 |

| Molecular Weight | 291.34 g/mol |

| CAS Number | 110656-67-2 |

| Density | 1.274 g/cm³ (predicted) |

| Boiling Point | 466.3 °C (predicted) |

Anticancer Properties

Recent studies have indicated that compounds containing oxirane functionalities exhibit significant anticancer properties. The mechanism often involves the formation of covalent bonds with nucleophilic sites on DNA or proteins, leading to cell cycle arrest or apoptosis in cancer cells. For instance, a study highlighted the potential of similar epoxide-containing compounds as inhibitors of the PD-1/PD-L1 pathway, a crucial target in cancer immunotherapy .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of 2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline on various cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxic effects, particularly against breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were found to be significantly lower than those of standard chemotherapeutic agents, suggesting a promising therapeutic index.

The proposed mechanism of action involves the epoxide groups interacting with cellular macromolecules, leading to disruption in cellular function and induction of apoptosis. This is supported by molecular docking studies which suggest strong binding affinity to key proteins involved in cell proliferation and survival pathways.

Case Studies

-

Study on Breast Cancer Cells

- Objective: To assess the efficacy of the compound against MCF-7 breast cancer cells.

- Method: MCF-7 cells were treated with varying concentrations of the compound.

- Results: Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value determined at approximately 5 µM.

-

Study on Lung Cancer Cells

- Objective: Evaluate effects on A549 lung cancer cells.

- Method: A549 cells were exposed to different dosages over a period of 48 hours.

- Results: The compound exhibited an IC50 value of around 8 µM, indicating potent cytotoxicity compared to control treatments.

Toxicological Profile

The safety profile of this compound is crucial for its potential therapeutic use. Preliminary toxicity studies indicate that while it exhibits significant anticancer activity, it also poses risks such as skin irritation and potential reproductive toxicity, necessitating further investigation into its safety parameters .

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution reactions between epoxide precursors (e.g., epichlorohydrin) and aromatic amines. Key steps include:

- Epoxidation : Reaction of chloromethyl groups with epoxide-forming agents under alkaline conditions.

- Purification : Column chromatography (hexane:EtOAc, 9:1) to isolate the product .

- Optimization : Excess epichlorohydrin and controlled pH (8–10) improve epoxy group formation. Reaction temperatures >80°C may lead to side reactions (e.g., epoxy ring-opening) .

Q. How is the compound characterized to confirm its structure and purity?

- Spectroscopy :

- FT-IR : Peaks at 910–950 cm⁻¹ (C-O-C epoxy stretching) and 1250–1300 cm⁻¹ (C-N aromatic amine) .

- NMR : ¹H NMR signals at δ 2.6–3.4 ppm (epoxy methylene protons) and δ 6.5–7.5 ppm (aromatic protons). ¹³C NMR confirms epoxy carbons at δ 44–52 ppm .

- Chromatography : Gel permeation chromatography (GPC) to assess molecular weight distribution in polymer blends .

Q. What are the primary applications of this compound in materials science?

- Epoxy Resins : Acts as a crosslinking agent in high-performance composites due to its four reactive epoxy groups .

- Corrosion Inhibition : Inhibits carbon steel corrosion in acidic media (1 M HCl) with >94% efficiency via adsorption on metal surfaces .

Advanced Research Questions

Q. How does the compound’s molecular structure influence its corrosion inhibition efficiency?

- Mechanism : The aromatic amine and epoxy groups adsorb onto metal surfaces, forming a protective layer.

- Adsorption Isotherm : Follows Langmuir model, indicating monolayer adsorption.

- DFT/MD Simulations : Higher HOMO energy (-5.2 eV) and lower LUMO energy (-1.8 eV) enhance electron donation to metal surfaces. Calculated adsorption energy (Eads) ranges from −35 to −40 kJ/mol .

Q. What strategies improve the thermal stability of epoxy resins derived from this compound?

Q. How do curing agents affect the mechanical properties of epoxy polymers containing this compound?

- Amine Curing : Using 4-(4-aminobenzyl)benzenamine (MDA) increases tensile strength (75 MPa) but reduces flexibility.

- Jeffamine (Polyetheramine) : Lowers Tg (105°C) but improves impact resistance (15 kJ/m² vs. 10 kJ/m² for MDA) .

Q. What computational methods are used to predict interactions between this compound and metal surfaces?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO), Fukui indices, and charge distribution to predict adsorption sites.

- Molecular Dynamics (MD) : Simulates adsorption orientation and binding energy in aqueous environments. Force fields (e.g., COMPASS) model van der Waals and electrostatic interactions .

Methodological Guidance for Contradictions

Q. How to resolve discrepancies in reported inhibition efficiencies for similar epoxy-based inhibitors?

- Surface Analysis : Use XPS or SEM-EDS to verify inhibitor adsorption uniformity.

- Electrochemical Variability : Standardize testing parameters (e.g., scan rate: 1 mV/s; OCP stabilization time: 30 min) .

Q. Why do different studies report varying Tg values for epoxy resins modified with this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.